molecular formula C8H14O2 B1435939 1-Oxaspiro[4.4]nonan-3-ol CAS No. 1331825-49-0

1-Oxaspiro[4.4]nonan-3-ol

Cat. No.: B1435939
CAS No.: 1331825-49-0
M. Wt: 142.2 g/mol
InChI Key: IJYLVXISVKDBSA-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-3-ol is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields of research and industry. The compound is characterized by a spirocyclic structure, which consists of a tetrahydrofuran ring fused to a cyclohexane ring, with a hydroxyl group attached to the spiro carbon. This unique arrangement imparts distinct physical and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.4]nonan-3-ol can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. For example, the reaction of 1,6-hexanediol with an acid catalyst can lead to the formation of the spirocyclic structure. Another approach involves the use of an epoxide intermediate, which undergoes ring-opening and subsequent cyclization to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the compound in its pure form. Industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.4]nonan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes it susceptible to oxidation, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of the parent hydrocarbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, with reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the parent hydrocarbon.

    Substitution: Formation of ethers or esters, depending on the nucleophile used.

Scientific Research Applications

1-Oxaspiro[4.4]nonan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.4]nonan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The spirocyclic structure also imparts rigidity and stability, affecting the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

1-Oxaspiro[4.4]nonan-3-ol can be compared with other spirocyclic compounds, such as:

    1-Oxaspiro[4.5]decane-3-ol: Similar structure but with an additional carbon in the cyclohexane ring.

    1-Oxaspiro[4.3]octane-3-ol: Similar structure but with one less carbon in the cyclohexane ring.

    1-Oxaspiro[5.4]undecan-3-ol: Larger spirocyclic structure with an additional ring.

The uniqueness of this compound lies in its specific ring size and the presence of the hydroxyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-8(10-6-7)3-1-2-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYLVXISVKDBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331825-49-0
Record name 1-oxaspiro[4.4]nonan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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